

# Application Notes: 2,6-Dichloropyridine-3-boronic Acid in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,6-Dichloropyridine-3-boronic acid

**Cat. No.:** B132190

[Get Quote](#)

## Introduction

**2,6-Dichloropyridine-3-boronic acid** is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a boronic acid group, offers multiple reaction sites for synthetic modifications. This allows for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The pyridine scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules and approved drugs.<sup>[1]</sup> The presence of two chlorine atoms enables sequential and site-selective functionalization, making this reagent particularly valuable for creating libraries of compounds for screening and lead optimization.<sup>[2]</sup>

The primary application of **2,6-Dichloropyridine-3-boronic acid** revolves around the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.<sup>[3][4]</sup> This reaction's tolerance for a wide range of functional groups, mild conditions, and the commercial availability of boronic acid reagents have cemented its role in the synthesis of pharmaceuticals.<sup>[3][5]</sup>

## Key Applications and Therapeutic Areas

The utility of **2,6-Dichloropyridine-3-boronic acid** extends across several therapeutic areas, primarily driven by its role as a precursor to complex heterocyclic compounds.

1. Oncology: Boronic acids are integral to a class of potent anticancer agents known as proteasome inhibitors.<sup>[6]</sup> The drug Bortezomib (Velcade), a dipeptidyl boronic acid, revolutionized the treatment of multiple myeloma by inhibiting the 26S proteasome, which leads to cell cycle arrest and apoptosis in cancer cells.<sup>[6][7]</sup> While direct synthesis of analogues from **2,6-dichloropyridine-3-boronic acid** is not extensively documented in the provided results, its structure is highly suitable for creating novel proteasome inhibitors or kinase inhibitors. Many kinase inhibitors feature a substituted pyridine core, and this building block provides a direct route to introduce diversity at multiple positions on the ring. Boron-containing compounds have shown efficacy against various cancer cell lines, and research into new derivatives continues to be a promising area.<sup>[6][8]</sup>

2. Neurodegenerative Diseases: The pyridine scaffold is also common in molecules targeting the central nervous system. Boron-containing compounds have demonstrated neuroprotective properties by modulating inflammation, oxidative stress, and metabolic processes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.<sup>[9][10][11]</sup> Studies have shown that boronic acid derivatives can inhibit the aggregation of amyloid-beta peptides and protect neurons from toxicity.<sup>[9][12]</sup> **2,6-Dichloropyridine-3-boronic acid** serves as a valuable starting material for synthesizing novel compounds to be tested for neuroprotective effects.

3. Insecticides: In agrochemistry, this compound has been used to prepare novel dihaloacetylated heterocyclic pyrethroids.<sup>[13]</sup> This application addresses the critical issue of insecticide resistance in pests like mosquitoes. By creating new variations of pyrethroid insecticides, researchers aim to develop agents that can effectively control resistant populations.<sup>[13]</sup>

## Data Presentation

Table 1: Physicochemical Properties of **2,6-Dichloropyridine-3-boronic acid**

| Property          | Value                                                          | Reference                                 |
|-------------------|----------------------------------------------------------------|-------------------------------------------|
| CAS Number        | 148493-34-9                                                    | <a href="#">[14]</a> <a href="#">[15]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> BCl <sub>2</sub> NO <sub>2</sub> | <a href="#">[14]</a> <a href="#">[15]</a> |
| Molecular Weight  | 191.81 g/mol                                                   | <a href="#">[14]</a> <a href="#">[15]</a> |
| IUPAC Name        | (2,6-dichloropyridin-3-yl)boronic acid                         | <a href="#">[14]</a>                      |
| Appearance        | Solid                                                          | <a href="#">[13]</a>                      |

Table 2: Example IC<sub>50</sub> Values for Boronic Acid-Based Inhibitors

| Compound                                    | Target                 | Cell Line | IC <sub>50</sub> Value (nM) | Reference            |
|---------------------------------------------|------------------------|-----------|-----------------------------|----------------------|
| Bortezomib                                  | Proteasome             | U266      | 7.05                        | <a href="#">[7]</a>  |
| Compound 15<br>(Dipeptide<br>boronic acid)  | Proteasome             | U266      | 4.60                        | <a href="#">[7]</a>  |
| AS-06<br>(Tyropeptin-<br>boronic acid)      | Proteasome             | RPMI8226  | -                           | <a href="#">[8]</a>  |
| AS-29<br>(Tyropeptin-<br>boronic acid)      | Proteasome             | RPMI8226  | -                           | <a href="#">[8]</a>  |
| Compound 78<br>(Dipeptidyl<br>boronic acid) | Various Tumor<br>Cells | Multiple  | < 1000                      | <a href="#">[16]</a> |

Note: This table illustrates the potency of boronic acid-containing compounds in general, highlighting the therapeutic potential of molecules synthesized from precursors like **2,6-Dichloropyridine-3-boronic acid**.

## Experimental Protocols

## Protocol 1: Synthesis of **2,6-Dichloropyridine-3-boronic acid**

This protocol is adapted from a reported one-step synthesis from 2,6-dichloropyridine.[\[13\]](#)

### Materials:

- 2,6-dichloropyridine
- Diisopropylamine
- n-Butyllithium (1.55 M in n-hexane)
- Triisopropyl borate
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Hydrochloric acid (HCl)
- Magnesium sulfate ( $MgSO_4$ )
- Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

### Procedure:

- To a solution of diisopropylamine (4 mL) in anhydrous THF (60 mL) cooled to -78 °C under an inert atmosphere, slowly add n-butyllithium (20 mL of 1.55 M solution in n-hexane).
- Stir the resulting mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
- Add a solution of 2,6-dichloropyridine (2.0 g) in THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature.
- Slowly add a mixture of triisopropyl borate (6.8 mL) in THF (10 mL) to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for 20 hours.
- Quench the reaction by diluting with water and neutralize with hydrochloric acid.

- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the organic layer under reduced pressure to yield the crude **2,6-Dichloropyridine-3-boronic acid** product. Further purification can be achieved via recrystallization or column chromatography if necessary.

#### Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed coupling of an aryl halide with **2,6-Dichloropyridine-3-boronic acid**.

#### Materials:

- Aryl halide (e.g., Aryl bromide or iodide) (1.0 eq)
- **2,6-Dichloropyridine-3-boronic acid** (1.2 eq)
- Palladium(II) acetate  $[\text{Pd}(\text{OAc})_2]$  (2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.0 eq)
- 1,4-Dioxane, anhydrous
- Water, degassed
- Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

#### Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), **2,6-Dichloropyridine-3-boronic acid** (1.2 mmol),  $\text{Pd}(\text{OAc})_2$  (0.02 mmol), SPhos (0.04 mmol), and  $\text{Cs}_2\text{CO}_3$  (2.0 mmol).<sup>[3]</sup>

- Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[3]
- Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[3]
- Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours or until TLC/LC-MS analysis indicates completion.[3]
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,6-Dichloropyridine-3-boronic acid**.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



[Click to download full resolution via product page](#)

Caption: Logical workflow from building block to medicinal chemistry applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron-based hybrids as novel scaffolds for the development of drugs with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boron-containing compounds on neurons: Actions and potential applications for treating neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesized boron compounds: Neurotoxic and oxidative effects in an in vitro model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. 2,6-Dichloropyridine-3-boronic acid | C5H4BCl2NO2 | CID 2762712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,6-dichloropyridine-3-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 16. acs.figshare.com [acs.figshare.com]
- To cite this document: BenchChem. [Application Notes: 2,6-Dichloropyridine-3-boronic Acid in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132190#applications-of-2-6-dichloropyridine-3-boronic-acid-in-medicinal-chemistry]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)